Reduced Lipophilicity (XLogP3) Versus the Des‑Hydroxymethyl Analog Directly Impacts Formulation and Permeability
The target compound exhibits a calculated XLogP3 of 2.3, which is 0.9 log units lower than the closely related 2‑Methyl‑6‑(trifluoromethyl)imidazo[2,1‑b]thiazole (XLogP3 = 3.2) that lacks the 5‑CH2OH group [1]. This reduction in lipophilicity can favourably influence aqueous solubility and off‑target binding while still maintaining adequate membrane permeability.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2‑Methyl‑6‑(trifluoromethyl)imidazo[2,1‑b]thiazole (CID 11195091); XLogP3 = 3.2 |
| Quantified Difference | Δ = −0.9 log units |
| Conditions | XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.9‑log reduction in lipophilicity can translate to a roughly 8‑fold improvement in aqueous solubility and influences Vd and clearance in lead optimisation; selecting the des‑hydroxymethyl analog instead would introduce a significantly more lipophilic entity that may alter pharmacokinetic behaviour.
- [1] PubChem Compound Summary for CID 72183236 and CID 11195091. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72183236 View Source
